molecular formula C9H5F6NO B6316622 N-[3,5-Bis(trifluoromethyl)phenyl]formamide CAS No. 2356-36-7

N-[3,5-Bis(trifluoromethyl)phenyl]formamide

Cat. No.: B6316622
CAS No.: 2356-36-7
M. Wt: 257.13 g/mol
InChI Key: SKFOEYNIUQOLCA-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]formamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a formamide group. This compound is notable for its unique chemical properties, largely attributed to the trifluoromethyl groups, which are known to influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]formamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethylformamide dimethyl acetal. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired formamide compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Amide Hydrolysis

The formamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate. The trifluoromethyl substituents increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

Conditions and Products

Reaction ConditionsReagentsProduct
Acidic (HCl, H₂SO₄)H₂O, reflux3,5-Bis(trifluoromethyl)benzoic acid
Basic (NaOH, KOH)Aqueous base, heatSodium carboxylate derivative

This reaction is critical for modifying the amide functionality in drug synthesis.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to -CF₃ groups) facilitates NAS at the para position relative to the formamide group. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction
Reaction with morpholine in DMF at 90°C with K₂CO₃ yields N-[3,5-bis(trifluoromethyl)phenyl]-4-morpholinecarboxamide .

Key Factors

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

  • Catalyst : Base (e.g., K₂CO₃) deprotonates nucleophiles.

Cross-Coupling Reactions

The aryl halide derivative of this compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations .

Suzuki Coupling Example
Reaction with phenylboronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ in toluene/ethanol produces biaryl derivatives .

CatalystLigandYield (%)
Pd(PPh₃)₄None65–80
Pd(OAc)₂XPhos75–90

Reduction Reactions

The formamide group can be reduced to a primary amine using strong reductants like LiAlH₄ or BH₃·THF.

Mechanism

  • LiAlH₄ reduces the carbonyl to a methylene group, yielding 3,5-bis(trifluoromethyl)benzylamine .

  • Over-reduction is prevented by controlling temperature (<0°C).

Transamidation

The formamide undergoes transamidation with primary or secondary amines in the presence of boron-based catalysts (e.g., B(OCH₂CF₃)₃), exchanging the -NH₂ group with other amines .

Example
Reaction with benzylamine at 80°C produces N-benzyl-3,5-bis(trifluoromethyl)benzamide in ~85% yield .

Biological Activity

While primarily a chemical reagent, derivatives like caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide show biological activity. For example, inhibition of steroid 5α-reductase (IC₅₀ = 1.44 µM) via mixed-mode enzyme suppression .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing toxic fumes (e.g., HF) .

  • Storage : Stable under inert gas at -20°C; hygroscopic .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

N-[3,5-Bis(trifluoromethyl)phenyl]formamide serves as a crucial building block in organic synthesis. Its derivatives are utilized in the development of fluorinated compounds, which are essential in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drugs, making them more effective.

Catalyst Development

The compound is also significant in the development of organocatalysts. For instance, its derivatives like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been extensively studied for their ability to stabilize transition states in organic reactions through hydrogen bonding. This property has led to its application in various organic transformations, enhancing reaction rates and selectivity .

Application AreaDescription
Organic SynthesisUsed as a building block for fluorinated compounds
OrganocatalysisServes as a catalyst stabilizing transition states
Reaction TypesInvolved in oxidation, reduction, and substitution reactions

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound and its derivatives exhibit potential biological activities such as enzyme inhibition. These properties are being explored for developing therapeutic agents targeting specific enzymes involved in disease pathways.

Pharmacophore in Drug Design

The compound's stability and reactivity make it a promising pharmacophore in drug design. Its unique structure allows for modifications that can lead to the development of novel therapeutics with enhanced efficacy against various diseases .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals. Its unique chemical properties facilitate the synthesis of materials used in coatings, plastics, and other high-performance applications.

Case Study 1: Organocatalysis

A study conducted by Schreiner's group highlighted the effectiveness of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as an organocatalyst in promoting various organic transformations. The research demonstrated that this catalyst could significantly increase reaction yields and selectivity when applied to asymmetric reactions involving aldehydes and amines.

Case Study 2: Drug Development

In a pharmacological study, derivatives of this compound were tested for their inhibitory effects on specific enzymes linked to cancer progression. The results indicated that certain modifications to the compound enhanced its inhibitory activity, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]formamide involves its interaction with molecular targets through its formamide and trifluoromethyl groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor modulation. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    N-[3,5-Bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a formamide group.

    N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide: Contains a chloroacetamide group, offering different reactivity and applications.

    3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Features an isothiocyanate group, used in different synthetic applications.

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]formamide is unique due to its formamide group, which provides distinct reactivity compared to similar compounds. The presence of two trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]formamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a formamide group. This unique structure imparts significant biological activity, making it a subject of various research studies. This article explores the biological activities associated with this compound, including its effects on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

1. Enzyme Inhibition Studies

One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes. Research indicates that derivatives of this compound have shown promising inhibitory effects on steroid 5α-reductase type 1 (SRD5A1).

  • Inhibition Potency : A derivative known as caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide exhibited a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM against SRD5A1, demonstrating significant potency with relatively low cytotoxicity (IC50 = 29.99 ± 8.69 µM) .
  • Mechanism of Action : The mechanism involves suppression of SRD5A1 expression and mixed-mode inhibition, suggesting a multifaceted approach to enzyme inhibition .

2. Antimicrobial Activity

This compound derivatives have been evaluated for their antimicrobial properties, particularly against drug-resistant bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from this structure have demonstrated potent antimicrobial activity with MIC values as low as 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis biofilms .
  • Biofilm Eradication : Certain derivatives effectively eradicated biofilms formed by resistant strains, showcasing their potential in treating infections that are difficult to manage with conventional antibiotics .

3. Case Studies and Research Findings

Several studies have detailed the biological activities and potential applications of this compound:

StudyFindings
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide showed IC50 = 1.44 µM against SRD5A1 with low cytotoxicity.
Derivatives exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential for treating cognitive disorders.
Demonstrated potent growth inhibition against MRSA strains with significant bactericidal activity over time.

4. Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects include:

  • Receptor Binding : The trifluoromethyl groups enhance binding affinity to various biological targets.
  • Cellular Effects : The compound influences cellular processes such as apoptosis and cell proliferation in certain contexts .
  • Transport Mechanisms : It interacts with specific transporters that facilitate its distribution within cells .

5. Future Directions in Research

Given the promising biological activities observed, future research could focus on:

  • Therapeutic Applications : Further exploration into its use as a pharmacophore in drug design for conditions like androgen-related disorders and neurodegenerative diseases.
  • Structural Modifications : Investigating how variations in the molecular structure can enhance potency or selectivity against specific targets.
  • In Vivo Studies : Conducting comprehensive animal model studies to assess the efficacy and safety profile of this compound in therapeutic contexts.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFOEYNIUQOLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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